rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans
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Overview
Description
rac-(1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol, trans: is a chiral compound featuring a cyclohexane ring substituted with a pyrimidine group and a hydroxyl group. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. The trans configuration indicates that the substituents are on opposite sides of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the cyclohexane ring with appropriate substituents.
Step 2: Introduction of the pyrimidine group via nucleophilic substitution or other suitable reactions.
Step 3: Resolution of the racemic mixture to obtain the desired enantiomer, if necessary.
Industrial Production Methods:
- Large-scale synthesis may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
- Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Substitution: The pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products:
- Oxidized or reduced derivatives of the original compound.
- Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its chiral properties and enantiomeric separation techniques.
Biology:
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for potential pharmacological activities.
- Used as a reference compound in drug development studies.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science and catalysis.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems.
- The hydroxyl and pyrimidine groups can form hydrogen bonds and other interactions with target molecules.
Mechanistic Insights:
- Detailed studies on the binding affinity and specificity of the compound to its targets.
- Analysis of the compound’s effects on cellular pathways and processes.
Comparison with Similar Compounds
rac-(1R,2S)-2-(pyridin-5-yl)cyclohexan-1-ol, trans: Similar structure with a pyridine ring instead of pyrimidine.
rac-(1R,2S)-2-(pyrimidin-4-yl)cyclohexan-1-ol, trans: Similar structure with the pyrimidine group at a different position.
Uniqueness:
- The specific positioning of the pyrimidine group and the trans configuration may confer unique chemical and biological properties.
- Differences in reactivity and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
1820583-48-9 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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